molecular formula C21H22N2O4S B15282277 2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide

2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide

Cat. No.: B15282277
M. Wt: 398.5 g/mol
InChI Key: FQDUTPYLCTWNKX-UHFFFAOYSA-N
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Description

2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C21H22N2O4S and a molecular weight of 398.477 g/mol . This compound is characterized by the presence of a benzamide group linked to a naphthyl sulfonyl amine moiety, which is further substituted with a butoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide typically involves the reaction of 6-butoxy-2-naphthylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved in this process include signal transduction and metabolic pathways, which are modulated by the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(6-Methoxy-2-naphthyl)sulfonyl]amino}benzamide
  • 2-{[(6-Ethoxy-2-naphthyl)sulfonyl]amino}benzamide
  • 2-{[(6-Propoxy-2-naphthyl)sulfonyl]amino}benzamide

Uniqueness

2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide is unique due to the presence of the butoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(6-butoxynaphthalen-2-yl)sulfonylamino]benzamide

InChI

InChI=1S/C21H22N2O4S/c1-2-3-12-27-17-10-8-16-14-18(11-9-15(16)13-17)28(25,26)23-20-7-5-4-6-19(20)21(22)24/h4-11,13-14,23H,2-3,12H2,1H3,(H2,22,24)

InChI Key

FQDUTPYLCTWNKX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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